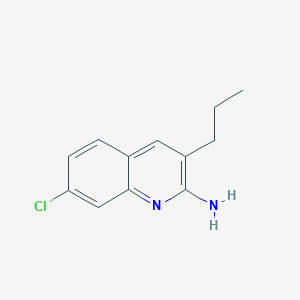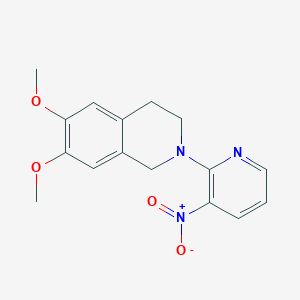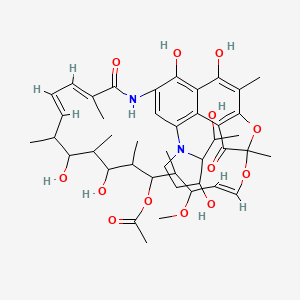
Halomicin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halomicin A is an antibiotic compound produced by the bacterium Micromonospora halophytica. It belongs to the group of ansamycin antibiotics and is known for its potent activity against gram-positive bacteria . This compound is a yellow crystalline solid with the molecular formula C43H58N2O13 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Halomicin A involves complex fermentation processes using the bacterium Micromonospora halophytica. The fermentation process is typically carried out in a nutrient-rich medium under controlled conditions to optimize the yield of this compound .
Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Halomicin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy or to study its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: this compound can undergo substitution reactions with reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities or different pharmacological properties .
Applications De Recherche Scientifique
Halomicin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of ansamycin antibiotics.
Biology: this compound is employed in microbiological studies to understand its mechanism of action against gram-positive bacteria.
Medicine: Due to its potent antibacterial properties, this compound is explored for its potential use in developing new antibiotics.
Industry: It is used in the pharmaceutical industry for the development of antibiotic formulations
Mécanisme D'action
Halomicin A exerts its antibacterial effects by inhibiting the synthesis of bacterial RNA. It binds to the bacterial RNA polymerase, thereby preventing the transcription process. This inhibition leads to the cessation of bacterial growth and ultimately results in bacterial cell death .
Comparaison Avec Des Composés Similaires
Rifamycin: Another ansamycin antibiotic with a similar mechanism of action.
Streptomycin: An aminoglycoside antibiotic that also targets bacterial RNA synthesis but through a different mechanism.
Gentamicin: An aminoglycoside antibiotic with broad-spectrum activity against gram-negative bacteria.
Uniqueness of Halomicin A: this compound is unique due to its specific activity against gram-positive bacteria and its distinct chemical structure, which includes an extra hydroxyl group in the pyrrolidine ring .
Propriétés
Numéro CAS |
56411-51-9 |
|---|---|
Formule moléculaire |
C43H58N2O13 |
Poids moléculaire |
810.9 g/mol |
Nom IUPAC |
[(9E,19E,21E)-2,15,17,29-tetrahydroxy-27-[3-hydroxy-2-(1-hydroxyethyl)pyrrolidin-1-yl]-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N2O13/c1-19-12-11-13-20(2)42(54)44-27-18-28(45-16-14-29(48)34(45)25(7)46)31-32(38(27)52)37(51)24(6)40-33(31)41(53)43(9,58-40)56-17-15-30(55-10)21(3)39(57-26(8)47)23(5)36(50)22(4)35(19)49/h11-13,15,17-19,21-23,25,29-30,34-36,39,46,48-52H,14,16H2,1-10H3,(H,44,54)/b12-11+,17-15+,20-13+ |
Clé InChI |
QKZDEAZSGKLVSB-NAXFYFLKSA-N |
SMILES isomérique |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N5CCC(C5C(C)O)O)\C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N5CCC(C5C(C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)
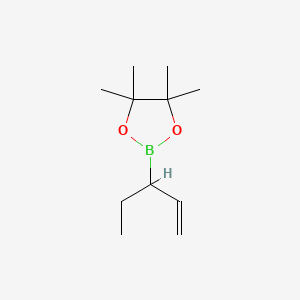
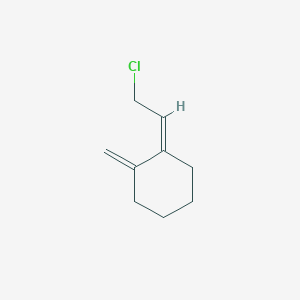

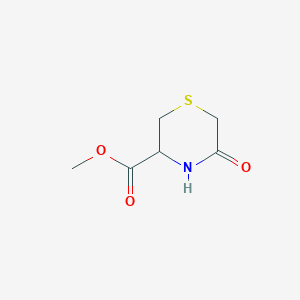

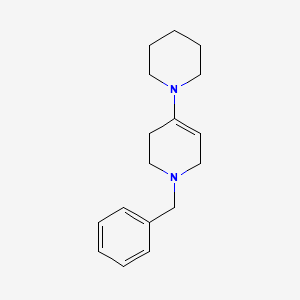

![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)
